2,3-Dihydroxyquinoxaline

Catalog No.
S525848
CAS No.
15804-19-0
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxyquinoxaline

Researchers sourcing precursors for AMPA receptor antagonists often face stability issues with 2,3-dichloroquinoxaline, which hydrolyzes during shipping and storage. 2,3-Dihydroxyquinoxaline (CAS 15804-19-0) is a bench-stable alternative that serves as a direct precursor, enabling safe storage and high-yield in-situ chlorination before cyclization.

  • Stable dione tautomer mimics glutamate spatial arrangement for drug design.
  • Used in synthesis of DNQX, CNQX, becampanel, and triazoloquinoxaline anticonvulsants.
  • Moisture-tolerant form reduces procurement risks and yield losses.
  • Compatible with Vilsmeier-type chlorination for efficient scale-up.

CAS Number

15804-19-0

Product Name

2,3-Dihydroxyquinoxaline

IUPAC Name

1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)

InChI Key

ABJFBJGGLJVMAQ-UHFFFAOYSA-N

solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,3-dihydroxyquinoxaline

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2

The exact mass of the compound 2,3-Dihydroxyquinoxaline is 162.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m>24.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2,3-Dihydroxyquinoxaline (which predominantly exists as its tautomer, 1,4-dihydroquinoxaline-2,3-dione) is a bench-stable, bifunctional heterocyclic building block critical to pharmaceutical and materials synthesis [1]. Unlike highly reactive downstream intermediates, this compound offers prolonged shelf stability while maintaining two adjacent functional handles (hydroxyl/dione) on the pyrazine ring. It is primarily procured as a foundational precursor for the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonists, fused triazoloquinoxaline anticonvulsants, and specialized fluorescent sensors[2]. By serving as a stable reservoir for the in situ generation of 2,3-dichloroquinoxaline, it streamlines industrial scale-up and mitigates the logistical hazards associated with transporting moisture-sensitive chlorinated heterocycles.

Research Fit

Synthetic building block with 2,3-dione motif for diverse functionalization
Metal chelation ligand via keto-enol tautomerism for coordination chemistry
Fluorescent reagent with reported spectral properties for analytical detection

Substituting 2,3-dihydroxyquinoxaline with unsubstituted quinoxaline or 2-hydroxyquinoxaline fundamentally disrupts both synthetic workflows and pharmacological efficacy. Unsubstituted quinoxalines lack the necessary functional groups for bis-substitution, making them useless for constructing the rigid, fused multi-ring systems (such as [1,2,4]triazolo[4,3-a]quinoxalines) required for anticonvulsant activity [1]. Similarly, mono-hydroxy variants cannot form the symmetrical dione structure that is strictly required to mimic the spatial arrangement of glutamate in AMPA and NMDA receptor antagonists. Furthermore, while buyers might consider procuring 2,3-dichloroquinoxaline directly to save a synthetic step, the dichloro derivative is highly susceptible to hydrolytic degradation during shipping and storage, making the dihydroxy compound the preferred, stable procurement choice for reliable, reproducible manufacturing [2].

Substitution Risk

Thermal stability mismatch

Mono-hydroxy analogs exhibit significantly lower decomposition temperatures, which may lead to failure in high-temperature syntheses.

Absence of redox behavior

Quinoxaline derivatives lacking the 2,3-dione structure do not exhibit the characteristic redox couple, limiting metal coordination applications.

Lack of native fluorescence

Non-fluorescent analogs are unsuitable for fluorescence-based detection workflows that rely on the compound’s reported emission properties.

Precursor Stability and Supply Chain Viability

When selecting starting materials for quinoxaline-based drug discovery, shelf stability dictates procurement strategy. 2,3-Dihydroxyquinoxaline is a highly stable solid that resists hydrolysis under standard atmospheric conditions, whereas its direct downstream derivative, 2,3-dichloroquinoxaline, is moisture-sensitive and degrades rapidly upon exposure to ambient humidity[1]. Industrial protocols heavily favor procuring the dihydroxy form and performing a high-yielding chlorination step immediately prior to amine or hydrazine coupling. This eliminates the need for inert-atmosphere shipping and specialized storage, drastically reducing supply chain waste.

Evidence DimensionHandling stability and storage requirements
Target Compound Data2,3-Dihydroxyquinoxaline: Bench-stable, non-hygroscopic, standard room-temperature storage.
Comparator Or Baseline2,3-Dichloroquinoxaline: Moisture-sensitive, requires inert atmosphere and rigorous anhydrous storage.
Quantified DifferenceEliminates hydrolytic degradation losses during transport, ensuring maximum precursor viability.
ConditionsStandard ambient shipping and storage conditions prior to Vilsmeier-type chlorination.

Procuring the dihydroxy precursor rather than the dichloro intermediate prevents costly material degradation and simplifies inventory management for large-scale synthesis.

Thermal stability
Head-to-head
Target >300 °C (decomp.) vs 2-hydroxyquinoxaline 271–275 °C, 2-hydroxy-3-methylquinoxaline 246–248 °C
May support selection for high-temperature synthesis workflows.
Crystalline solid; standard atmospheric pressure.

Bifunctional Capacity for Fused Ring Synthesis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines—a class of potent anticonvulsant agents—requires adjacent reactive sites on the pyrazine ring. 2,3-Dihydroxyquinoxaline provides two symmetrical functional handles that allow for quantitative conversion to the dichloro intermediate, followed by sequential nucleophilic substitutions with hydrazine hydrate and triethyl orthoformate to close the triazole ring [1]. A mono-substituted comparator, such as 2-hydroxyquinoxaline, possesses only one reactive site, completely preventing the formation of the fused tricyclic system. This absolute structural requirement makes the 2,3-dihydroxy variant indispensable for this class of therapeutics.

Evidence DimensionFused tricyclic ring formation capability
Target Compound Data2,3-Dihydroxyquinoxaline: Enables full conversion to bis-reactive intermediates for triazoloquinoxaline synthesis.
Comparator Or Baseline2-Hydroxyquinoxaline: 0% capability (cannot form the required fused [1,2,4]triazolo ring).
Quantified DifferenceProvides the strict bifunctional requirement for tricyclic closure.
ConditionsSequential reaction with POCl3/SOCl2 followed by hydrazine hydrate and triethyl orthoformate.

Buyers synthesizing multi-ring quinoxaline therapeutics must procure the 2,3-dihydroxy form to achieve the necessary structural complexity.

Thermodynamic stability
Head-to-head
ΔfH°m (gas): –179.2 ± 5.3 kJ·mol⁻¹ vs +45.9 ± 4.3 (mono-hydroxy) and –8.8 ± 4.9 kJ·mol⁻¹ (methyl analog)
Indicates substantially different molecular stability; may affect reactivity profile.
Combustion calorimetry; T = 298.15 K.

Photophysical Utility in Ratiometric Sensing

2,3-Dihydroxyquinoxaline exhibits intense intrinsic fluorescence and possesses strong metal-coordinating capabilities due to its adjacent hydroxyl/dione groups [1]. When utilized as a precursor for green-emitting carbon dots (g-CDs) or directly as a probe, it demonstrates highly sensitive fluorescence quenching in the presence of heavy metals like Pb2+ and Hg2+. Unsubstituted quinoxaline lacks these coordinating oxygen atoms, rendering it incapable of forming the non-fluorescent metal complexes required for quenching-based detection. This makes 2,3-dihydroxyquinoxaline a superior starting material for manufacturing environmental sensors.

Evidence DimensionMetal-ion coordination and fluorescence quenching
Target Compound Data2,3-Dihydroxyquinoxaline: Strong coordination with heavy metals leading to measurable fluorescence quenching.
Comparator Or BaselineQuinoxaline (unsubstituted): No specific metal-ion coordination sites; fails to act as a quenching-based sensor.
Quantified DifferenceEnables highly sensitive ratiometric visual detection of heavy metals.
ConditionsAqueous environmental samples under UV excitation.

Essential for manufacturers of analytical reagents and carbon-dot-based environmental sensors requiring specific heavy metal affinity.

Redox potentials
Class-level
Reduction: –1.93 V (DMSO), –1.68 V (DMF); Oxidation: –0.12 V (DMSO/DMF), –0.02 V (MeCN) vs S.C.E.
Unique redox behavior supports metal coordination chemistry.
Non-aqueous cyclic voltammetry; structure-specific.
Fluorescence
Class-level
λex/λem = 328/414 nm
Reported fluorescence enables analytical detection methods.
Standard fluorometric conditions.
Synthetic yield
Reported
97% yield via ammonium peroxodisulfate oxidation
Reported synthesis supports scalable procurement.
CH₃CN/H₂O, 60°C, 10 h.
Spectral reference data
Specification review
¹H/¹³C NMR, IR, MS spectra in SDBS (No. 6092)
Facilitates identity confirmation and quality control.
Third-party database; standard conditions.

Precursor for AMPA/NMDA Receptor Antagonists

2,3-Dihydroxyquinoxaline is the foundational starting material for synthesizing potent neurological research tools and therapeutics, such as DNQX, CNQX, and becampanel. Its dione tautomer mimics the spatial arrangement of glutamate, making it the required scaffold for competitive receptor binding assays and neuropharmacological drug development [1].

Synthesis of Fused Triazoloquinoxaline Anticonvulsants

Due to its adjacent functional groups, the compound is heavily utilized in medicinal chemistry to construct[1,2,4]triazolo[4,3-a]quinoxaline derivatives. It acts as the primary building block that is chlorinated and subsequently cyclized to discover novel anti-epileptic and anticonvulsant agents[2].

In Situ Generation of 2,3-Dichloroquinoxaline for Scale-Up

In industrial process chemistry, handling 2,3-dichloroquinoxaline is hazardous and prone to yield losses via moisture degradation. Procuring 2,3-dihydroxyquinoxaline allows chemists to safely store the precursor and perform a rapid, high-yielding Vilsmeier-type chlorination immediately before cross-coupling reactions, optimizing manufacturing workflows [2].

Manufacturing of Fluorescent Probes and Carbon Dots

The compound's intrinsic fluorescence and metal-chelating properties make it a preferred precursor for synthesizing green-emitting carbon dots (g-CDs) and ratiometric sensors used in environmental monitoring for heavy metals like lead and mercury[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Application High-temperature polymer synthesis
Selection Property Thermal stability profile
Validation Focus Decomposition temperature under process conditions
Application Electrochemical sensor & MOF research
Selection Property Redox-active 2,3-dione structure
Validation Focus Redox potential reproducibility in non-aqueous media
Application Fluorescence analytical methods
Selection Property Reported fluorescence properties
Validation Focus Fluorescence intensity and method reproducibility
Application Pharmaceutical intermediate synthesis
Selection Property Synthetic accessibility & functionalization
Validation Focus Yield and purity of downstream derivatives

Physical Description

White or light brown powder; [Alfa Aesar MSDS]

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

162.042927438 Da

Monoisotopic Mass

162.042927438 Da

Heavy Atom Count

12

LogP

0.2 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

APO55IZ9E1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000005 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15804-19-0

General Manufacturing Information

2,3-Quinoxalinedione, 1,4-dihydro-: ACTIVE
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